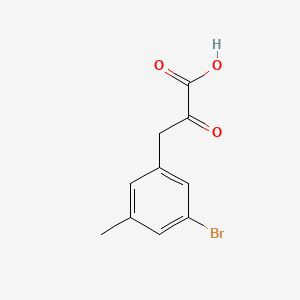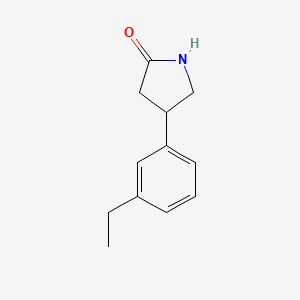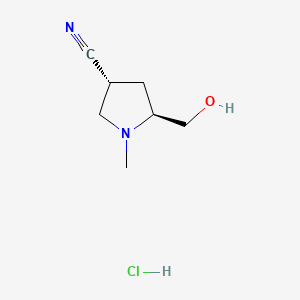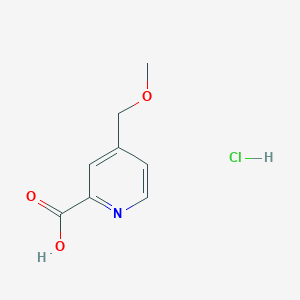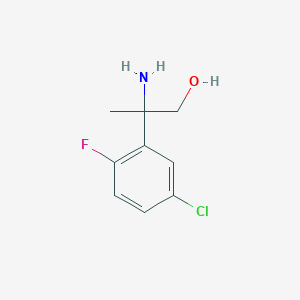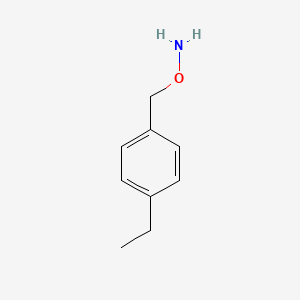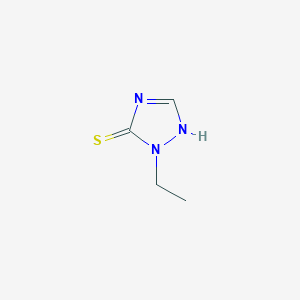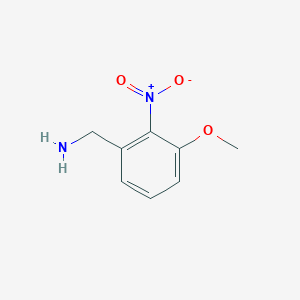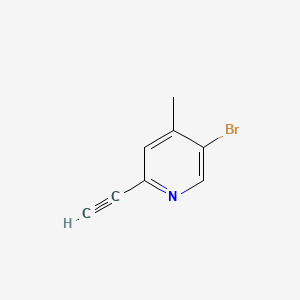
(2-Methylbut-3-yn-2-yl)cyclopentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methylbut-3-yn-2-yl)cyclopentane is an organic compound with a unique structure that combines a cyclopentane ring with a 2-methylbut-3-yn-2-yl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbut-3-yn-2-yl)cyclopentane typically involves the alkylation of cyclopentane with a suitable alkyne precursor. One common method is the reaction of cyclopentylmagnesium bromide with 2-methylbut-3-yn-2-yl bromide under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
化学反应分析
Types of Reactions
(2-Methylbut-3-yn-2-yl)cyclopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the alkyne group using palladium on carbon (Pd/C) can yield the corresponding alkane.
Substitution: Halogenation reactions using bromine or chlorine can introduce halogen atoms into the cyclopentane ring or the alkyne substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br₂) or chlorine (Cl₂) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of halogenated derivatives.
科学研究应用
(2-Methylbut-3-yn-2-yl)cyclopentane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (2-Methylbut-3-yn-2-yl)cyclopentane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides.
相似化合物的比较
Similar Compounds
Cyclopentylacetylene: Similar structure but lacks the methyl substituent.
2-Methylbut-3-yn-2-ylbenzene: Contains a benzene ring instead of a cyclopentane ring.
Uniqueness
(2-Methylbut-3-yn-2-yl)cyclopentane is unique due to the combination of a cyclopentane ring and an alkyne substituent, which imparts distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and functionalizations, making it valuable in various research and industrial contexts.
属性
分子式 |
C10H16 |
|---|---|
分子量 |
136.23 g/mol |
IUPAC 名称 |
2-methylbut-3-yn-2-ylcyclopentane |
InChI |
InChI=1S/C10H16/c1-4-10(2,3)9-7-5-6-8-9/h1,9H,5-8H2,2-3H3 |
InChI 键 |
QEWDVDBNEJMPJT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C#C)C1CCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




